Prucalopride Succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSNVSQLGRAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027749 | |
| Record name | Prucalopride succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179474-85-2 | |
| Record name | Prucalopride succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prucalopride succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUCALOPRIDE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Prucalopride Succinate
In Vitro Pharmacodynamic Investigations
Serotonin (B10506) 5-HT4 Receptor Binding Affinity and Selectivity Profiling
Prucalopride (B966) demonstrates a high affinity for serotonin 5-HT4 receptors. hpra.ie Receptor binding studies have shown its strong affinity for both human 5-HT4a and 5-HT4b receptor isoforms, with mean pKi values of 8.60 and 8.10, respectively. nih.govmedchemexpress.com The affinity of prucalopride for the 5-HT4 receptor is significantly greater than for other receptors, with studies indicating its affinity for other sites is at least 150 to over 10,000 times lower. hpra.ienih.gov
In vitro studies have confirmed the high binding affinity of prucalopride in cell lines, with 50% effective concentration (EC50) values that are comparable to or lower than clinical exposure levels.
Table 1: Binding Affinity of Prucalopride for 5-HT4 Receptor Isoforms
| Receptor Isoform | Mean pKi |
| Human 5-HT4a | 8.60 |
| Human 5-HT4b | 8.10 |
Data sourced from multiple in vitro studies. nih.govmedchemexpress.com
The selectivity of prucalopride is a key feature, distinguishing it from earlier 5-HT4 agonists. researchgate.net Its affinity for other serotonin receptor subtypes, such as 5-HT1, 5-HT2A, 5-HT2B, and 5-HT3, is substantially lower. nih.govfda.gov This high degree of selectivity contributes to a more targeted pharmacological action. hpra.ie
Receptor Agonist Activity and Intracellular Signaling Cascades
Prucalopride functions as a 5-HT4 receptor agonist. nih.gov The activation of 5-HT4 receptors, which are located on neurons of the myenteric plexus, facilitates the release of acetylcholine (B1216132). researchgate.netdrugbank.com Acetylcholine, a primary excitatory neurotransmitter in the gastrointestinal tract, then stimulates the contraction of the longitudinal muscle layer and relaxation of the circular muscle layer, leading to the propulsion of luminal contents. researchgate.netdrugbank.com
The interaction of prucalopride with its receptor initiates an intracellular signaling cascade that leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP). Compounds that interfere with the breakdown of cAMP may, therefore, affect the response to prucalopride.
Studies on isolated tissues from the gastrointestinal tracts of rats, guinea pigs, and dogs have demonstrated prucalopride's agonist activity. nih.gov In the guinea pig colon, it induces contractions that are inhibited by a 5-HT4 receptor antagonist, confirming its mechanism of action. nih.gov Furthermore, it causes relaxation of the rat esophagus in a manner sensitive to 5-HT4 receptor antagonists. nih.gov
Evaluation of Off-Target Receptor Interactions (e.g., hERG, D2 Receptor, L-type Calcium Channels)
A crucial aspect of prucalopride's pharmacological profile is its limited interaction with off-target receptors, particularly those associated with cardiovascular adverse effects seen with previous prokinetic agents. researchgate.netgoogle.com
hERG Channels: Prucalopride demonstrates no significant affinity for the human Ether-a-go-go-Related Gene (hERG) potassium channels at therapeutic concentrations. researchgate.netgoogle.com This lack of interaction is a key differentiating factor from older 5-HT4 agonists and contributes to its cardiovascular safety profile. researchgate.net At supratherapeutic concentrations, some interaction with hERG channels has been observed. drugbank.comnih.gov
D2 Receptor: In vitro binding assays have shown that prucalopride has a measurable but low affinity for the human dopamine (B1211576) D4 receptor (pKi 5.63). nih.gov In rats, at doses significantly higher than clinical exposure, prucalopride can induce hyperprolactinemia through an antagonistic action at the D2 receptor. hpra.ie However, its affinity for human dopamine D2 receptors is low. hpfb-dgpsa.ca
L-type Calcium Channels: At supratherapeutic concentrations, prucalopride has been observed to interact with L-type calcium channels. drugbank.comnih.gov However, under normal therapeutic use, this interaction is not considered significant.
Other Receptors: Prucalopride has been tested against a wide range of other receptors and ion channels and has shown negligible affinity. nih.gov For instance, it does not cause relevant inhibition of 5-HT2A, 5-HT2B, 5-HT3, motilin, or cholecystokinin (B1591339) (CCK1) receptor-mediated contractions. nih.gov
Table 2: Off-Target Receptor and Ion Channel Interactions of Prucalopride
| Receptor/Channel | Interaction | Note |
| hERG Channel | No significant affinity at therapeutic concentrations. researchgate.netgoogle.com | Interaction observed at supratherapeutic concentrations. drugbank.comnih.gov |
| D2 Receptor | Low affinity. nih.govhpfb-dgpsa.ca | Antagonistic action at high doses in rats. hpra.ie |
| L-type Calcium Channels | Interaction at supratherapeutic concentrations. drugbank.comnih.gov | Not significant at therapeutic doses. |
| 5-HT2A, 5-HT2B, 5-HT3 | No relevant inhibition. nih.gov | |
| Motilin, CCK1 | No relevant inhibition. nih.gov |
In Vivo Pharmacodynamic Studies
Effects on Gastrointestinal Motility Patterns (e.g., Colonic Peristalsis, Gastric Emptying)
In vivo studies have consistently demonstrated the prokinetic effects of prucalopride throughout the gastrointestinal tract. hpra.iemoph.go.th
Gastric Emptying: Prucalopride has been shown to enhance gastroduodenal motility and accelerate delayed gastric emptying in dogs. hpra.iemoph.go.th Studies in both healthy volunteers and patients with gastroparesis have also indicated that prucalopride can improve gastric emptying. researchgate.net
Small Bowel Transit: Research has also shown that prucalopride accelerates small bowel transit time. researchgate.net
Induction and Amplification of High-Amplitude Propagating Contractions (HAPCs)
A key finding from in vivo studies is the ability of prucalopride to induce and amplify high-amplitude propagating contractions (HAPCs), also known as giant migrating contractions. hpra.ienih.goveuropa.eu These contractions are the main propulsive force for defecation. hpra.iemoph.go.th
A randomized, crossover study in patients with chronic constipation found that prucalopride was superior to an osmotic laxative in inducing HAPCs. nih.govresearchgate.net The study reported a significantly higher number of HAPCs in the 12-hour period following administration of prucalopride. nih.gov
Table 3: Effect of Prucalopride on High-Amplitude Propagating Contractions (HAPCs)
| Parameter | Prucalopride | Comparator (PEG3350) | p-value |
| HAPC Count (mean ± SE) | 8.7 ± 2.06 | 2.9 ± 2.06 | 0.012 |
Data from a randomized, crossover study in patients with chronic constipation. nih.gov
Furthermore, prucalopride has been shown to significantly increase the mean propagation distance, velocity, area under the curve (AUC), force, and amplitude of HAPCs compared to polyethylene (B3416737) glycol 3350. nih.govresearchgate.net In healthy subjects, prucalopride has also been observed to increase the amplitude of HAPCs. fda.govnih.gov
Prucalopride succinate (B1194679) is a dihydro-benzofuran-carboxamide derivative recognized for its prokinetic properties in the gastrointestinal tract. europa.eunih.gov It is the succinate salt form of prucalopride, an orally bioavailable and selective high-affinity serotonin type 4 (5-HT4) receptor agonist. nih.gov This targeted action on the 5-HT4 receptors is the primary driver of its pharmacological effects. europa.eu
Mechanism of Action: A Selective 5-HT4 Receptor Agonist
Prucalopride's primary mechanism of action lies in its selective and high-affinity binding to and activation of 5-HT4 receptors. wikipedia.orgpatsnap.com These receptors are predominantly located in the gastrointestinal tract, including on smooth muscle cells, enterochromaffin cells, and within the myenteric plexus. patsnap.comdrugbank.com Activation of these receptors initiates a cascade of intracellular events that modulate gastrointestinal motility. patsnap.com
The binding of prucalopride to 5-HT4 receptors is highly specific. wikipedia.org Studies have shown that its affinity for the 5-HT4 receptor is more than 150 times greater than for any other receptor, including other serotonin receptor subtypes, which contributes to a more targeted therapeutic effect and a favorable safety profile compared to less selective agents. wikipedia.orghpra.ie
Receptor Binding Profile: High Affinity and Selectivity
The selectivity of prucalopride for the 5-HT4 receptor is a key feature of its pharmacological profile. In vitro studies have demonstrated its high affinity for human 5-HT4a and 5-HT4b receptor isoforms, with pKi values of 8.6 and 8.1, respectively. medchemexpress.comdcchemicals.com The pKi value is a measure of binding affinity, with higher values indicating stronger binding.
In comprehensive in vitro receptor-ligand binding studies, prucalopride displayed a binding affinity (Ki) of 2.5 nM for human 5-HT4A receptors and 8 nM for human 5-HT4B receptors. nih.gov In contrast, its affinity for other receptors, such as the human D4 receptor and the mouse 5-HT3 receptor, was significantly lower, with pKi values of 5.63 and 5.41, respectively. nih.gov This high degree of selectivity minimizes off-target effects that have been associated with other less selective 5-HT4 receptor agonists. wikipedia.org
Table 1: Receptor Binding Affinity of Prucalopride
| Receptor | Species | pKi | Selectivity vs. 5-HT4a |
| 5-HT4a | Human | 8.6 | - |
| 5-HT4b | Human | 8.1 | 5-fold lower |
| D4 | Human | 5.63 | ~290-fold lower |
| 5-HT3 | Mouse | 5.41 | ~1500-fold lower |
| sigma1 | Human | 5.43 | ~1480-fold lower |
Data sourced from multiple in vitro binding assays. medchemexpress.comnih.gov
Modulation of Enteric Neurotransmitter Release (e.g., Acetylcholine)
A crucial aspect of prucalopride's mechanism of action is its ability to modulate the release of key neurotransmitters within the enteric nervous system, most notably acetylcholine. patsnap.comdrugbank.com Acetylcholine is a major excitatory neurotransmitter in the gut, playing a vital role in promoting muscle contractions and peristalsis. patsnap.comdroracle.ai
By stimulating 5-HT4 receptors on cholinergic neurons, prucalopride enhances the release of acetylcholine. droracle.ainih.gov This increased availability of acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to intestinal contractions. patsnap.com This targeted enhancement of cholinergic neurotransmission is a primary driver of the prokinetic effects of prucalopride. researchgate.net Studies in pig gastric circular muscle have shown that prucalopride concentration-dependently increases acetylcholine release induced by electrical field stimulation, an effect that is antagonized by a selective 5-HT4 receptor antagonist. nih.gov
Dose-Response Characterization in Preclinical Models
Preclinical studies in various animal models have characterized the dose-dependent effects of prucalopride on gastrointestinal motility. In conscious dogs, oral administration of prucalopride demonstrated a dose-dependent increase in the intensity of clustered contractions in the distal colon, with a 50% effective dose (ED50) of 0.04 mg/kg. This dose is comparable to the clinical dose on a mg/kg basis. Higher doses in dogs (0.08–0.31 mg/kg) also stimulated gastric, pyloric, and duodenal motility.
In rats, while the effects on gastrointestinal transit were more variable, prucalopride did stimulate gastric emptying at higher doses than those required in dogs. Furthermore, in vivo studies in rats have shown that prucalopride alters colonic motility patterns, stimulating proximal colonic motility and enhancing gastroduodenal motility. hpra.iemedsafe.govt.nz It also induces giant migrating contractions, which are equivalent to the mass movements in the human colon that provide the main propulsive force for defecation. hpra.iemedsafe.govt.nz Single-dose toxicity studies in mice and rats have established approximate lethal doses at high concentrations, far exceeding therapeutic levels. europa.eu
Table 2: Preclinical Dose-Response Findings for Prucalopride
| Animal Model | Effect | Effective Dose (ED50) / Dose Range |
| Dog | Increased distal colon contractions | 0.04 mg/kg (ED50) |
| Dog | Stimulated gastric, pyloric, and duodenal motility | 0.08–0.31 mg/kg |
| Rat | Stimulated gastric emptying | Higher doses than in dogs |
| Rat | Altered colonic motility patterns | >5 mg/kg |
Data compiled from various preclinical studies. hpra.iemedsafe.govt.nz
Pharmacokinetic Characterization of Prucalopride Succinate
Research on Absorption and Oral Bioavailability
Prucalopride (B966) is characterized by its rapid and extensive absorption following oral administration. tandfonline.com Clinical studies have demonstrated that after a single oral dose, the peak plasma concentration (Cmax) is typically reached within 2 to 3 hours. hpra.ieeuropa.eu The absolute oral bioavailability of prucalopride is consistently reported to be greater than 90%, indicating a high level of absorption from the gastrointestinal tract. hpra.ieeuropa.eunih.gov
A notable characteristic of prucalopride's absorption is that it is not significantly affected by the concomitant intake of food. fda.govnih.gov Even a high-fat meal does not alter its oral bioavailability. fda.gov Furthermore, prucalopride exhibits linear pharmacokinetics, meaning that its exposure in the body increases proportionally with the administered dose within the therapeutic range and beyond. fda.govtandfonline.com
| Pharmacokinetic Parameter | Value | Source |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | hpra.ieeuropa.eu |
| Absolute Oral Bioavailability | >90% | hpra.ieeuropa.eunih.gov |
| Effect of Food on Bioavailability | None | fda.govnih.gov |
Studies on Distribution Volume and Plasma Protein Binding
Prucalopride demonstrates extensive distribution throughout the body. hpra.ieeuropa.eu The steady-state volume of distribution (Vdss) is approximately 567 liters, indicating significant distribution into tissues outside of the plasma. fda.govhpra.ieeuropa.eu In animal studies, particularly in rats, high concentrations of prucalopride and/or its metabolites have been observed in various tissues, including the gastrointestinal tract, liver, and kidney. europa.eudrugsincontext.comnih.gov Notably, less than 0.1% of the administered dose was found in the brain of rats. drugsincontext.comnih.gov
The plasma protein binding of prucalopride is relatively low, at approximately 30%. fda.govhpra.ieeuropa.eu This low level of binding suggests that a substantial fraction of the drug in circulation is unbound and pharmacologically active. The binding has been shown to be independent of drug concentration and consistent across species, including rats, dogs, and humans.
| Distribution Parameter | Value | Source |
|---|---|---|
| Steady-State Volume of Distribution (Vdss) | 567 L | fda.govhpra.ieeuropa.eu |
| Plasma Protein Binding | ~30% | fda.govhpra.ieeuropa.eu |
Investigations into Metabolic Pathways and Metabolite Identification
Metabolism is not a major route of elimination for prucalopride. hpra.ieeuropa.eu In vitro studies using human liver microsomes have shown that metabolism is very slow, with only minor amounts of metabolites being formed. hpra.ieeuropa.eu The majority of the administered dose, approximately 94%, is found as the unchanged drug. drugbank.comnih.gov
Despite the limited metabolism, several metabolites have been identified in urine and feces. hpra.ieeuropa.eu Following an oral dose of radiolabeled prucalopride in humans, seven to eight minor metabolites were recovered. fda.govhpra.iemedsafe.govt.nz The most significant metabolite identified is R107504, which is formed through O-demethylation and subsequent oxidation of the resulting alcohol to a carboxylic acid. europa.eudrugbank.comnih.gov However, this major metabolite still only accounts for a small fraction of the administered dose, typically less than 4%. fda.govtandfonline.com Other identified metabolites include Desmethyl prucalopride, Desmethyl prucalopride acid, and Prucalopride hydroxylamine. drugbank.com Prucalopride does not significantly interact with cytochrome P450 enzymes or P-glycoprotein. drugbank.comnih.gov
Elucidation of Excretion Mechanisms and Renal Clearance
The primary route of elimination for prucalopride is through renal excretion. hpra.ieeuropa.eu Approximately 60-65% of the administered dose is excreted unchanged in the urine. fda.goveuropa.eu A smaller portion, around 5-6%, is eliminated unchanged in the feces. wikipedia.orgtandfonline.comeuropa.eu In total, about 84% of an administered dose is recovered in the urine, with approximately 13% found in the feces. drugbank.comnih.gov
The renal excretion of prucalopride involves both passive filtration and active secretion. wikipedia.orgeuropa.eu The average plasma clearance is approximately 317 ml/min. wikipedia.orghpra.ieeuropa.eu The renal clearance of prucalopride has been reported to be around 17 L/h, which exceeds the normal glomerular filtration rate, suggesting the involvement of active tubular secretion. drugbank.comnih.govresearchgate.net The terminal half-life of prucalopride is about one day, which supports once-daily dosing. hpra.ieeuropa.eu
| Excretion Parameter | Value | Source |
|---|---|---|
| Unchanged in Urine | ~60-65% | fda.goveuropa.eu |
| Unchanged in Feces | ~5-6% | wikipedia.orgtandfonline.comeuropa.eu |
| Total in Urine | ~84% | drugbank.comnih.gov |
| Total in Feces | ~13% | drugbank.comnih.gov |
| Plasma Clearance | ~317 ml/min | wikipedia.orghpra.ieeuropa.eu |
| Terminal Half-life | ~24 hours | hpra.ieeuropa.eu |
Population Pharmacokinetic Analysis and Influence of Demographic Factors (e.g., Age, Gender, Ethnicity)
Population pharmacokinetic analyses have shown that the apparent total clearance of prucalopride is primarily correlated with creatinine (B1669602) clearance. europa.eu Demographic factors such as age, body weight, sex, or race have been found to have no clinically significant influence on the pharmacokinetics of prucalopride. tandfonline.comeuropa.eu
However, in elderly individuals, peak plasma concentrations and the area under the curve (AUC) of prucalopride were observed to be 26% to 28% higher than in younger adults. europa.eu This increase is attributed to the age-related decline in renal function rather than age itself. tandfonline.comeuropa.eu
Pharmacokinetic Alterations in Impaired Organ Function (e.g., Renal, Hepatic Impairment)
Given that renal excretion is the main elimination pathway, impaired renal function significantly alters the pharmacokinetics of prucalopride. hpra.ie In subjects with mild renal impairment (creatinine clearance [ClCR] 50-79 ml/min), plasma concentrations were on average 25% higher, and in those with moderate renal impairment (ClCR 25-49 ml/min), they were 51% higher compared to individuals with normal renal function. hpra.ieeuropa.eu In subjects with severe renal impairment (ClCR ≤ 24 ml/min), plasma concentrations were found to be 2.3 times higher than those in healthy subjects. hpra.ieeuropa.eu
In contrast, hepatic impairment is less likely to have a clinically significant impact on the pharmacokinetics of prucalopride because metabolism is not a major elimination route. tandfonline.com Non-renal elimination accounts for approximately 35% of the total elimination. hpra.ieeuropa.eu In a study with subjects with moderate or severe hepatic impairment (Child-Pugh class B or C), the peak plasma concentration and AUC were on average 10-20% higher than in those with normal hepatic function, an effect not considered clinically significant. medscape.com
| Compound Name |
|---|
| Prucalopride |
| Prucalopride succinate (B1194679) |
| R107504 |
| Desmethyl prucalopride |
| Desmethyl prucalopride acid |
| Prucalopride hydroxylamine |
| Erythromycin (B1671065) |
| Ketoconazole (B1673606) |
| Warfarin |
| Digoxin |
| Paroxetine |
Preclinical Safety and Toxicology of Prucalopride Succinate
General Toxicology Studies (e.g., Repeat-Dose Toxicity)
Repeat-dose toxicity studies for prucalopride (B966) have been conducted in mice, rats, and dogs, with durations of up to 3, 6, and 12 months, respectively. These studies utilized both the hydrochloride and succinate (B1194679) salts of prucalopride.
In rats, repeated exposure led to reversible alterations in the liver, changes in organ weights, and modifications in hematological and clinical chemistry parameters. Persistent changes were linked to elevated prolactin levels. In male rats, increases in heart weight were observed at doses of 20 mg/kg/day and higher. nih.gov Histological examination of the heart at a dose of 80 mg/kg/day revealed focal infiltration of chronic inflammatory cells. nih.gov
Acute oral toxicity of prucalopride was found to be low. However, at high doses, signs of toxicity related to the central nervous system (CNS) and cardiovascular system were observed. europa.eu
| Species | Duration of Study | Key Findings | Reference |
|---|---|---|---|
| Mice | Up to 3 months | Low acute oral toxicity. | |
| Rats | Up to 6 months | Reversible liver changes, altered organ weights, hematological and clinical chemistry changes. Persistent changes related to increased prolactin. Increased heart weight in males at ≥20 mg/kg/day. | nih.gov |
| Dogs | Up to 12 months | CNS toxicity symptoms at high dose levels. |
Carcinogenicity and Genotoxicity Assessments
The carcinogenic potential of prucalopride has been investigated in long-term studies in both mice and rats. nih.goveuropa.eu In a 2-year study in mice, an increased incidence of mammary gland adenocarcinomas was noted in females at a dose of 80 mg/kg/day. nih.gov This finding is considered to be rodent-specific. nih.gov In a 2-year rat study, prucalopride was associated with an increased incidence of several benign tumors, including hepatocellular adenomas, thyroid follicular adenomas, and mammary gland tumors in both sexes. europa.eu Male rats also showed pituitary adenomas, pancreas islet cell adenomas, and adrenal gland benign pheochromocytomas. europa.eu These tumors were observed at very high exposure levels, and the underlying mechanisms are believed to be non-genotoxic and specific to rodents, thus clinically irrelevant to humans. nih.govresearchgate.net A 12-month neonatal mouse carcinogenicity study further supported the lack of a genotoxic mechanism of action. nih.govresearchgate.net
| Assessment Type | Species/Test System | Key Findings | Reference |
|---|---|---|---|
| Carcinogenicity | Mice (2-year) | Increased mammary gland adenocarcinomas in females at 80 mg/kg/day (rodent-specific). | nih.gov |
| Rats (2-year) | Increased incidence of benign tumors (liver, thyroid, mammary, pituitary, pancreas, adrenal) at high doses (rodent-specific, non-genotoxic mechanism). | europa.eunih.govresearchgate.net | |
| Genotoxicity | Salmonella typhimurium (Ames test) | Weak positive result in TA100 strain at high concentrations. | drugbank.com |
| Various in vitro and in vivo assays | Overall weight of evidence suggests no genotoxic concern. | europa.eunih.gov |
Reproductive and Developmental Toxicity Investigations
Reproductive and developmental toxicity studies have been conducted for prucalopride in rats and rabbits. These investigations examined fertility, embryofetal development, and pre- and postnatal development. Animal studies have not indicated any direct or indirect harmful effects on pregnancy, embryofetal development, parturition, or postnatal development. europa.eumpa.seeuropa.eu
Safety Pharmacology Studies on Major Organ Systems
Cardiovascular System Assessments
Extensive safety pharmacology studies have focused on the cardiovascular effects of prucalopride. europa.eueuropa.euhpra.ie In vitro, prucalopride had no effect on the IKr current (hERG channel) at concentrations up to 1 μM, which is approximately 49-fold higher than the maximum concentration (Cmax) in humans. europa.eu The concentration required for 50% inhibition (IC50) of the hERG current was found to be between 4.1 to 22 μM, representing a margin of 200- to 1100-fold higher than the human Cmax. nih.goveuropa.eu
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro hERG Assay | hERG-transfected HEK cells | No effect on IKr current at concentrations up to 1 μM. IC50 of 4.1-22 μM. | nih.goveuropa.eu |
| In Vivo Hemodynamics | Anesthetized Pigs (IV) | Modest and transient increase in heart rate and blood pressure. | europa.eueuropa.euhpra.ie |
| Conscious Dogs (IV) | Dose-dependent increase in systolic and diastolic blood pressure. | europa.eu |
Central Nervous System Evaluations
Preclinical studies have evaluated the potential effects of prucalopride on the central nervous system (CNS). In general, CNS-related effects were only observed at very high dose levels. In single-dose toxicity studies in mice and rats, CNS effects were seen at very high doses. europa.eu Behavioral assessments in mice, rats, and dogs following single or repeated high doses revealed effects such as palpebral ptosis in mice and rats, and salivation, eyelid tremors, and sedation in dogs at supratherapeutic doses (≥20 mg/kg). nih.gov In rats, less than 0.1% of an administered dose was found in the brain, with concentrations falling below the limit of detection within 24 hours, suggesting low penetration of the blood-brain barrier. nih.govnih.govresearchgate.net
Potential for Hyperprolactinemia in Preclinical Models
Preclinical studies in rats and mice have demonstrated that prucalopride can induce hyperprolactinemia at high dose levels. europa.eu This effect is attributed to the interaction of prucalopride with pituitary dopamine (B1211576) D2 receptors, which occurs at high concentrations. europa.euresearchgate.net Statistically significant increases in prolactin levels were observed in rats at oral doses of 5 mg/kg and above. europa.eu The increased prolactin secretion is considered the mechanism behind the observed benign tumors in endocrine tissues like the pituitary and mammary glands in rodent carcinogenicity studies. europa.eunih.govresearchgate.net This is considered a rodent-specific phenomenon. nih.govresearchgate.net
Clinical Research and Therapeutic Efficacy of Prucalopride Succinate
Clinical Trial Methodologies and Design
The clinical development of prucalopride (B966) succinate (B1194679) has been underpinned by a variety of study designs, each tailored to answer specific research questions at different stages of its evaluation.
The clinical evaluation of prucalopride succinate has progressed through the conventional phases of drug development:
Phase I: Early studies in healthy volunteers focused on the absorption, metabolism, and excretion (AME) of prucalopride. nih.govresearchgate.net For instance, a Phase I, open-label, nonrandomized study administered a single oral dose of [14C]this compound to healthy male participants to investigate its pharmacokinetic properties and excretion pathways. nih.govclinicaltrials.gov These trials are crucial for understanding the fundamental behavior of the compound in the human body. nih.govresearchgate.net
Phase II: These trials were designed to determine the optimal dose and to gather preliminary evidence of efficacy. A Phase II trial with a parallel-group design, involving a drug-free run-in period followed by a placebo-controlled double-blind phase, was conducted to assess the effectiveness of different doses of prucalopride in patients with chronic idiopathic constipation. clinicaltrials.gov
Phase III: Large-scale, multicenter, pivotal trials were conducted to definitively establish the efficacy and safety of prucalopride for the treatment of chronic constipation. clinicaltrials.govnih.govdarmzentrum-bern.ch These trials typically involved a 2-week drug-free run-in period to confirm the diagnosis and establish a baseline, followed by a 12-week double-blind treatment period. clinicaltrials.govjnmjournal.orgnih.gov An integrated analysis of six such trials included a total of 2484 patients. springermedizin.de
Phase IV: Post-marketing studies have been conducted to gather additional information on the long-term efficacy and safety of prucalopride in a broader patient population under real-world conditions. springermedizin.declinicaltrials.gov One such study was a 24-week, multicenter, randomized, double-blind, placebo-controlled trial involving 361 patients. europa.eu
The gold standard for establishing the efficacy of this compound has been the randomized, double-blind, placebo-controlled trial design. springermedizin.deresearchgate.net This methodology is critical for minimizing bias and ensuring that the observed effects are attributable to the drug itself and not other factors.
In these studies, eligible patients, often with a history of chronic constipation for at least six months and an average of two or fewer spontaneous complete bowel movements (SCBMs) per week, are randomly assigned to receive either prucalopride or a matching placebo. clinicaltrials.govnih.govnih.gov The "double-blind" aspect means that neither the patients nor the investigators know who is receiving the active drug and who is receiving the placebo, which helps to prevent bias in the reporting of symptoms and outcomes. clinicaltrials.govspringermedizin.de These trials typically have a duration of 12 weeks of treatment. clinicaltrials.govjnmjournal.orgnih.gov An integrated analysis of six large, randomized, placebo-controlled trials demonstrated the superiority of prucalopride over placebo. springermedizin.de
To assess the durability of the treatment effect and long-term outcomes, patients who completed pivotal double-blind trials were often invited to enroll in open-label follow-up studies. researchgate.netresearchgate.netnih.gov In these studies, all participants receive prucalopride, and the treatment effects are monitored over an extended period, which can be up to 24 months. researchgate.netresearchgate.net
For example, 86% of patients who completed three pivotal 12-week studies continued into open-label extension studies. researchgate.netnih.gov These long-term studies have been crucial in demonstrating that the improvements in bowel function and patient satisfaction observed in the initial controlled trials are maintained over time. researchgate.netresearchgate.net Efficacy was typically evaluated every 3 months using patient-reported outcome measures. researchgate.netnih.gov
The evaluation of prucalopride's efficacy has relied on a combination of objective and subjective measures, known as endpoints.
Primary Efficacy Endpoint: The most common primary endpoint in Phase III trials has been the proportion of patients achieving a mean of three or more spontaneous complete bowel movements (SCBMs) per week over the 12-week treatment period. nih.govnih.govspringermedizin.denih.gov An SCBM is defined as a bowel movement that occurs without the aid of laxatives in the preceding 24 hours and results in a sensation of complete evacuation. clinicaltrials.govnih.gov
Secondary Efficacy Endpoints: A range of secondary endpoints have been used to provide a more comprehensive assessment of treatment benefit. These include:
The percentage of patients with an average increase of ≥1 SCBM per week. jnmjournal.orgnih.gov
Time to the first SCBM after starting treatment. darmzentrum-bern.chnih.gov
Changes in stool consistency, often measured using the Bristol Stool Form Scale. clinicaltrials.gov
Use of rescue medication. darmzentrum-bern.chspringermedizin.de
Patient-Reported Outcome Measures (PROs): Given the subjective nature of constipation symptoms, patient-reported outcome measures have been a critical component of clinical trials. semanticscholar.orgnice.org.uk The Patient Assessment of Constipation-Symptoms (PAC-SYM) questionnaire is a validated tool used to evaluate the severity of 12 constipation-related symptoms across abdominal, rectal, and stool domains. semanticscholar.orgclinicaltrials.govwindows.net Another important PRO is the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaire, a 28-item instrument that assesses the impact of constipation on a patient's daily life and well-being. darmzentrum-bern.chclinicaltrials.govwindows.net Improvements in PAC-SYM and PAC-QOL scores have consistently been observed in prucalopride-treated patients compared to placebo. darmzentrum-bern.chwindows.net
Bioequivalence studies are conducted to compare the rate and extent of absorption of a generic drug to its brand-name counterpart. A randomized, open-label, two-period, two-sequence, self-crossover study was conducted in healthy Chinese women to compare a generic formulation of this compound with the reference product, Resolor®. frontiersin.org This type of study design involves participants receiving both the test and reference drugs on separate occasions, with a washout period in between. Blood samples are collected at various time points to determine the pharmacokinetic parameters of the drug. frontiersin.org The 90% confidence intervals for the key pharmacokinetic parameters must fall within a predefined range (typically 80%–125%) to establish bioequivalence. frontiersin.org These studies have been conducted under both fasted and fed conditions to ensure the formulations perform similarly regardless of food intake. frontiersin.org
Endpoint Selection and Patient-Reported Outcome Measures (e.g., PAC-SYM)
Efficacy in Chronic Constipation Research
Clinical research has consistently demonstrated the efficacy of this compound in improving the symptoms of chronic constipation.
An integrated analysis of six large, randomized, controlled clinical trials involving 2,484 patients found that a significantly higher percentage of patients treated with prucalopride (27.8%) achieved the primary endpoint of an average of ≥3 SCBMs/week over 12 weeks compared to those who received placebo (13.2%). springermedizin.deajmc.com Similarly, a pooled analysis of four randomized, placebo-controlled studies showed that prucalopride was significantly more effective than placebo in both Asian and non-Asian women. jnmjournal.org In the Asian subgroup, 34% of patients on prucalopride achieved ≥3 SCBMs/week versus 11% on placebo. jnmjournal.org In the non-Asian subgroup, the response rates were 24.6% for prucalopride and 10.6% for placebo. jnmjournal.org
A prospective observational study also reported that the proportion of patients with at least three SCBMs per week was 44.2% at 1 week and 46.5% at 4 weeks of treatment with prucalopride. ijbcp.com Furthermore, a meta-analysis of 16 randomized controlled trials involving 3,943 patients confirmed that prucalopride significantly increased the frequency of spontaneous bowel movements per week compared to placebo. jnmjournal.org
The table below summarizes the primary efficacy endpoint from several key Phase III clinical trials.
| Study/Analysis | Patient Population | Prucalopride Response Rate (≥3 SCBMs/week) | Placebo Response Rate (≥3 SCBMs/week) | Therapeutic Gain |
|---|---|---|---|---|
| Integrated Analysis (6 trials) springermedizin.deajmc.com | Men and Women with CC | 27.8% | 13.2% | 14.6% |
| Pooled Analysis (4 trials) - Asian Women jnmjournal.org | Asian Women with CC | 34.0% | 11.0% | 23.0% |
| Pooled Analysis (4 trials) - Non-Asian Women jnmjournal.org | Non-Asian Women with CC | 24.6% | 10.6% | 14.0% |
| Asia-Pacific Study nih.gov | Adults with CC | 33.3% | 10.3% | 23.0% |
| Study in Men nih.gov | Men with CC | 37.9% | 17.7% | 20.2% |
| Integrated Analysis (Women in whom laxatives failed) nih.gov | Women with CC | 24.7% | 9.2% | 15.5% |
Beyond the primary endpoint, prucalopride has also shown significant improvements in secondary measures, including an increase in the number of spontaneous bowel movements per week and improvements in patient-reported symptoms of bloating, hard stool, and straining. jnmjournal.org
Improvement in Spontaneous Complete Bowel Movement (SCBM) Frequency
This compound has demonstrated significant efficacy in improving the frequency of spontaneous complete bowel movements (SCBMs) in patients with chronic constipation. A primary endpoint in numerous clinical trials has been the proportion of patients achieving a weekly average of three or more SCBMs. nih.govnih.govresearchgate.net
An integrated analysis of six randomized, controlled clinical trials involving 2,484 patients revealed that a significantly higher percentage of patients receiving prucalopride (27.8%) achieved a mean of ≥3 SCBMs per week over a 12-week treatment period compared to those on placebo (13.2%). nih.gov In three pivotal phase III, 12-week, double-blind, placebo-controlled studies, the proportion of patients reaching this endpoint was consistently and significantly greater in the prucalopride groups than in the placebo group. researchgate.nethpra.ieeuropa.eu For instance, one study with 620 patients showed that 30.9% of those on 2 mg of prucalopride and 28.4% on 4 mg achieved ≥3 SCBMs/week, compared to 12.0% in the placebo group. researchgate.net Another integrated analysis of three trials found that 24.7% of women treated with prucalopride, in whom laxatives had failed, reached this endpoint versus 9.2% of those on placebo. nih.gov
Furthermore, a clinically meaningful improvement, defined as an average increase of at least one SCBM per week from baseline, is a key secondary endpoint. europa.eudarmzentrum-bern.ch Across studies, a significantly greater proportion of patients treated with prucalopride met this endpoint compared to placebo. nih.govdarmzentrum-bern.ch For example, over 12 weeks, 43.1% of patients on 2 mg of prucalopride experienced an increase of ≥1 SCBM per week, compared to 24.6% of placebo patients. europa.eu Similarly, another analysis showed rates of 44.2% for prucalopride versus 22.6% for placebo. nih.gov These improvements in SCBM frequency are typically observed within the first week of treatment and are sustained throughout the treatment period. nih.gov
Table 1: Percentage of Patients Achieving ≥3 Spontaneous Complete Bowel Movements (SCBMs) per Week (12-Week Trials)
| Study/Analysis Population | Prucalopride Group | Placebo Group | p-value |
|---|---|---|---|
| Integrated Analysis (6 trials, n=2484) nih.gov | 27.8% | 13.2% | <0.001 |
| Phase III Trial (n=620) researchgate.net | 30.9% (2mg) | 12.0% | <0.001 |
| Women with Laxative Failure (Integrated Analysis) nih.gov | 24.7% | 9.2% | <0.001 |
| Asia-Pacific Population (n=501) nih.gov | 33.3% | 10.3% | <0.001 |
Effects on Stool Consistency and Straining
Clinical trials have consistently shown that this compound leads to significant improvements in stool consistency and a reduction in the need for straining during defecation. nih.govresearchgate.net In a double-blind, placebo-controlled, crossover study, prucalopride was found to significantly decrease the percentage of bowel movements with hard or lumpy stools. researchgate.net
Patient-reported outcomes, often measured using validated questionnaires like the Patient Assessment of Constipation-Symptoms (PAC-SYM), confirm these benefits. europa.eueuropa.eu The PAC-SYM questionnaire assesses various constipation-related symptoms, including stool-related symptoms like hard stools and straining. nih.goveuropa.eu In multiple 12-week studies, treatment with prucalopride resulted in significant improvements in the stool symptom subscale scores of the PAC-SYM compared to placebo. nih.goveuropa.eueuropa.eu For instance, at week 12, the proportion of patients with at least a one-point improvement in the PAC-SYM stool symptom subscale was 42.9% for the prucalopride group versus 27.2% for the placebo group. europa.eu Similarly, a study in an Asia-Pacific population also demonstrated significantly greater improvements from baseline in stool consistency and straining with prucalopride compared to placebo. nih.gov
Reduction in Laxative Use and Associated Symptom Relief
A significant therapeutic goal in the management of chronic constipation is the reduction of reliance on laxative medications. Clinical studies have demonstrated that treatment with this compound leads to a decreased need for rescue laxative use. darmzentrum-bern.ch Patients in clinical trials are typically allowed to use a rescue laxative (such as bisacodyl) if they have not had a bowel movement for three or more consecutive days. clinicaltrials.gov
In a 12-week, placebo-controlled trial, patients in the prucalopride groups used significantly fewer laxatives per week and had fewer days with laxative use compared to the placebo group. darmzentrum-bern.ch Long-term, open-label follow-up studies have further substantiated this finding. In an extension study where patients continued prucalopride treatment for up to 18 months, between 40% and 50% of patients did not use any laxatives during each 3-month period. researchgate.net
Beyond reducing laxative dependency, prucalopride provides relief from a range of associated abdominal and rectal symptoms. The PAC-SYM questionnaire captures abdominal symptoms (like bloating, discomfort, and pain) and rectal symptoms (such as painful bowel movements). europa.eu Treatment with prucalopride has been shown to lead to significant improvements in these subscale scores compared to placebo. nih.goveuropa.eueuropa.eu At week 12, a significantly greater proportion of patients on prucalopride reported at least a one-point improvement in abdominal and rectal symptom scores compared to placebo. europa.eu
Impact on Patient Satisfaction and Quality of Life
This compound has been shown to have a substantial positive impact on patient satisfaction and health-related quality of life (QoL). darmzentrum-bern.chnih.gov These outcomes are often measured using the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaire, a validated, disease-specific instrument. nih.govresearchgate.net The PAC-QOL assesses various domains, including physical discomfort, psychosocial discomfort, worries and concerns, and satisfaction. hpra.ieeuropa.eu
Table 2: Improvement in Patient Assessment of Constipation-Quality of Life (PAC-QOL) Satisfaction Subscale (≥1 Point Improvement from Baseline)
| Timepoint | Prucalopride Group | Placebo Group | p-value |
|---|---|---|---|
| Week 4 europa.eu | 47.7% | 20.2% | <0.001 |
| Week 12 europa.eu | 46.9% | 19.0% | <0.001 |
Efficacy Across Diverse Patient Populations (e.g., Age, Gender, Ethnicity)
The therapeutic efficacy of this compound has been established across a broad spectrum of patient populations, including different age groups, genders, and ethnicities. nih.govresearchgate.net
Age: Prucalopride has demonstrated beneficial effects in elderly patients (≥65 years), a population in which chronic constipation is highly prevalent. nih.govnih.gov In a 4-week, double-blind, placebo-controlled study involving 300 elderly patients, prucalopride was associated with an increase in the number of SCBMs per week and improvements in constipation-related symptoms and QoL. nih.gov For instance, 60% of elderly patients on 1 mg of prucalopride achieved an increase of ≥1 SCBM per week at week 4, compared to 34% on placebo. nih.gov
Gender: While the majority of participants in initial pivotal trials were women, an integrated analysis of six large clinical trials including 597 men and 1887 women found that the efficacy and safety of prucalopride were not significantly different between male and female patients. nih.gov A separate 12-week, placebo-controlled study specifically in 370 male patients confirmed these findings, with a significantly higher percentage of men in the prucalopride group (37.9%) achieving an average of ≥3 SCBMs/week compared to the placebo group (17.7%). hpra.ie
Ethnicity: The efficacy of prucalopride has been demonstrated in different racial groups. A double-blind, placebo-controlled study in an Asia-Pacific population (of which 92.4% were Asian) showed a significant therapeutic benefit of prucalopride over placebo. nih.gov A pooled analysis of four studies directly compared efficacy in Asian and non-Asian women, finding that prucalopride was significantly more effective than placebo in both subgroups. jnmjournal.org For the primary endpoint of ≥3 SCBMs/week, the response rates for prucalopride versus placebo were 34% versus 11% in Asian women and 24.6% versus 10.6% in non-Asian women. jnmjournal.org
Long-Term Efficacy and Sustained Response Assessments
The long-term efficacy and sustained response to this compound have been evaluated in open-label extension studies. nih.govresearchgate.net Patients who completed initial 12-week, double-blind trials were often invited to continue treatment in long-term follow-up studies, with some lasting up to 24 months. researchgate.netresearchgate.net
Pooled results from two open-label, long-term follow-up studies (involving 1,455 patients) showed that the improvements in patient satisfaction with bowel movements and treatment, as measured by the PAC-QOL satisfaction score, were maintained for at least 18 months. researchgate.netresearchgate.net In a single-center study with a median follow-up of 24 months, 68% of patients reported good symptomatic improvement at their first follow-up visit. nih.gov Although a third of these initial responders experienced a decrease in efficacy after a median of 6 months, the study concluded that prolonged use of prucalopride is effective in achieving a sustained benefit in the majority of patients. nih.gov
One 24-week, multicenter, randomized, double-blind, placebo-controlled study did not find a statistically significant difference between prucalopride (25.1%) and placebo (20.7%) for the primary endpoint of an average of ≥3 SCBMs per week. hpra.ieeuropa.eu However, the totality of data from the numerous 12-week studies is considered to support the efficacy of prucalopride. hpra.ie
Investigations in Other Gastrointestinal Motility Disorders
The prokinetic properties of this compound have led to investigations of its potential therapeutic use in other gastrointestinal motility disorders beyond chronic constipation.
Gastroparesis: Gastroparesis is characterized by delayed gastric emptying in the absence of mechanical obstruction. nih.gov Prucalopride, by stimulating 5-HT4 receptors, has been shown to accelerate gastric emptying. nih.gov In a randomized, placebo-controlled, crossover study of 34 patients with gastroparesis, a 4-week treatment with prucalopride significantly improved the gastric half-emptying time compared to placebo (98 minutes vs. 143 minutes). nih.gov This was accompanied by significant improvements in gastroparesis symptoms, including fullness, nausea, and bloating, as well as an enhanced quality of life. nih.gov Other studies are ongoing to further evaluate its role in treating gastroparesis. clinicaltrials.govcenterwatch.com
Postoperative Ileus: Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by impaired gastrointestinal motility. nih.gov A randomized clinical trial involving 110 patients undergoing elective gastrointestinal surgery investigated the effect of prucalopride on POI. nih.gov The results showed that patients who received prucalopride had a significantly shorter time to first defecation (65.0 hours vs. 94.5 hours) and a shorter postoperative length of stay (7.0 days vs. 8.0 days) compared to controls. nih.gov Other trials are also exploring its use in promoting the recovery of intestinal function after major surgeries like radical cystectomy. clinicaltrials.gov
Gastroparesis Research
This compound has been investigated for its potential therapeutic efficacy in gastroparesis, a condition characterized by delayed gastric emptying in the absence of mechanical obstruction. Clinical research has focused on its ability to improve gastric motility and alleviate associated symptoms.
A key randomized, placebo-controlled, crossover study involving 34 patients, predominantly with idiopathic gastroparesis, evaluated the effects of a 4-week treatment with prucalopride. nih.gov The study's primary endpoint was the change in symptom severity, assessed by the Gastroparesis Cardinal Symptom Index (GCSI). nih.gov Secondary endpoints included the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index, quality of life assessments, and the rate of gastric emptying. nih.gov
The results demonstrated a significant improvement in the total GCSI score for patients receiving prucalopride compared to placebo. nih.gov Specifically, subscales for fullness/satiety, nausea/vomiting, and bloating/distention showed significant improvement. nih.gov Furthermore, prucalopride significantly enhanced the gastric half-emptying time compared to both placebo and baseline measurements. nih.gov These positive outcomes were also observed when analyzing the subgroup of patients with idiopathic gastroparesis separately. nih.gov Another pilot trial also noted that prucalopride improved gastric emptying in individuals with idiopathic and diabetic gastroparesis. nih.gov
Another study proposed testing prucalopride in 30 patients with gastroparesis in a randomized, crossover design. centerwatch.com This trial aimed to assess the effects of 28 days of active treatment against a placebo, with a two-week washout period in between. centerwatch.com The primary endpoint for this study was the improvement in meal-related symptoms, with the secondary endpoint being the acceleration of gastric emptying rate. centerwatch.com
While these studies suggest a promising role for prucalopride in managing gastroparesis, it's important to note that the correlation between symptom improvement and the rate of gastric emptying is not always consistent. nih.gov
Gastroparesis Research Findings
| Study Design | Patient Population | Key Findings | Reference |
| Randomized, placebo-controlled, crossover trial | 34 patients with predominantly idiopathic gastroparesis | Significant improvement in Gastroparesis Cardinal Symptom Index (GCSI) total score and subscales (fullness/satiety, nausea/vomiting, bloating/distention). Significantly enhanced gastric half-emptying time. | nih.gov |
| Randomized, placebo-controlled, crossover pilot trial | Patients with diabetic and connective tissue disease-related gastroparesis | Prucalopride improved gastric emptying. | nih.govecu.edu |
| Proposed randomized, crossover trial | 30 patients with gastroparesis | Aims to evaluate improvement in meal-related symptoms and acceleration of gastric emptying rate. | centerwatch.com |
Postoperative Ileus Studies
Postoperative ileus (POI), the temporary impairment of bowel motility after surgery, is a common complication that can delay recovery. Research has explored the potential of this compound to mitigate POI.
A phase II randomized clinical trial investigated the effect of prucalopride on 110 patients undergoing elective gastrointestinal surgery. nih.gov Patients were randomized to receive either oral prucalopride or a placebo, starting 24 hours after surgery. nih.gov The primary outcome measured was the time to defecation. nih.gov
The study found that patients in the prucalopride group had a significantly shorter time to first defecation and passage of flatus compared to the control group. nih.gov Additionally, the postoperative length of hospital stay was shorter for those treated with prucalopride. nih.gov The incidence of prolonged ileus (lasting more than 5 days) was also lower in the prucalopride group. nih.gov
Another double-blinded randomized controlled trial was designed to assess prucalopride versus a placebo in patients undergoing elective bowel resection. clinicaltrials.gov In this study, patients received prucalopride or a placebo preoperatively and then daily for up to six days post-operation. clinicaltrials.gov The primary endpoint was the return of bowel function, defined as the time to tolerate a solid diet and pass stool. clinicaltrials.gov This study also planned to measure postoperative gastric emptying rates to understand the drug's effect on the stomach. clinicaltrials.gov
These studies suggest that prucalopride may be an effective intervention to reduce the duration of postoperative ileus following gastrointestinal surgery. nih.gov
Postoperative Ileus Study Findings
| Study Design | Patient Population | Key Findings | Reference |
| Phase II randomized clinical trial | 110 patients undergoing elective gastrointestinal surgery | Shorter time to defecation and passage of flatus. Reduced postoperative length of stay. Lower incidence of prolonged ileus. | nih.gov |
| Double-blinded randomized controlled trial | Patients undergoing elective bowel resection | Aims to evaluate time to return of bowel function (tolerance of solid diet and passage of stool) and postoperative gastric emptying rates. | clinicaltrials.gov |
Research in Opioid-Induced Constipation
Opioid-induced constipation (OIC) is a frequent and often distressing side effect of opioid therapy. Several studies have evaluated the efficacy of this compound in this patient population.
A 12-week, randomized, double-blind, placebo-controlled trial was designed to assess the efficacy and safety of prucalopride in patients with chronic non-cancer pain experiencing OIC. hra.nhs.uk This large-scale study aimed to enroll 510 patients. hra.nhs.uk Another phase II, double-blind, placebo-controlled study randomized 196 patients with OIC to receive either a placebo, or prucalopride for 4 weeks. nih.gov
In the 4-week study, a higher percentage of patients in the prucalopride groups experienced an increase from baseline of at least one spontaneous complete bowel movement (SCBM) per week compared to the placebo group. nih.gov Over the 4-week treatment period, more patients receiving prucalopride achieved an average of three or more SBMs per week compared to placebo. nih.gov Furthermore, patients treated with the higher dose of prucalopride reported significant improvements in the severity of their constipation and the effectiveness of the treatment. nih.gov This was reflected in improved scores on the Patient Assessment of Constipation-Symptom (PAC-SYM) and Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaires. nih.gov
A separate 4-week study involving 196 patients with non-cancer pain-related OIC also showed that prucalopride was numerically superior to placebo in increasing the number of spontaneous bowel movements per week. researchgate.net
These findings indicate that prucalopride can improve bowel function in patients with opioid-induced constipation. nih.gov
Opioid-Induced Constipation Research Findings
| Study Design | Patient Population | Key Findings | Reference |
| 12-week, randomized, double-blind, placebo-controlled trial | 510 patients with chronic non-cancer pain and OIC | Designed to evaluate efficacy and safety. | hra.nhs.uk |
| 4-week, phase II, double-blind, placebo-controlled study | 196 patients with OIC | Higher percentage of patients with an increase of ≥1 SCBM per week. More patients achieved an average of ≥3 SBMs per week. Significant improvements in patient-rated severity of constipation and quality of life. | nih.gov |
| 4-week study | 196 patients with non-cancer pain-related OIC | Numerically superior to placebo in increasing the number of spontaneous bowel movements per week. | researchgate.net |
Studies in Constipation Associated with Neurological Disorders (e.g., Parkinson's Disease)
Constipation is a common non-motor symptom in neurological disorders like Parkinson's disease (PD), significantly impacting quality of life. frontiersin.org Research into the use of prucalopride for constipation in this specific population is emerging.
A pilot randomized, open-label, cross-over study involving 10 patients with PD aimed to evaluate the efficacy of prucalopride on gastric emptying time and compare it to domperidone (B1670879). oatext.com The results showed that prucalopride significantly improved mean gastric emptying T½ and percent meal retention at 120 minutes compared to both baseline and domperidone. oatext.com It also showed improvements in difficulty relaxing the anal sphincter and on the Bristol stool scale compared to baseline. oatext.com This study suggests a potential benefit of prucalopride in accelerating gastric emptying in PD patients, which could theoretically improve the absorption of medications like levodopa. oatext.com
A retrospective study looked at patients with neurodegenerative parkinsonism (including PD) and constipation who had received either linaclotide (B608579) or prucalopride. nih.gov This study found that both drugs improved bowel movement frequency in patients who had not responded to initial constipation management. nih.gov
Animal studies have also provided some insights. In a mouse model of Parkinson's disease, prucalopride administration was shown to improve motor deficits, ameliorate intestinal barrier impairment, and increase dopamine (B1211576) levels. nih.gov
While prucalopride has been shown to be effective in other forms of constipation, its specific efficacy in the PD population requires further investigation through larger, controlled trials. frontiersin.orginnovareacademics.in
Constipation in Neurological Disorders (Parkinson's Disease) Research Findings
| Study Design | Patient Population | Key Findings | Reference |
| Pilot randomized, open-label, cross-over study | 10 patients with Parkinson's disease | Significantly improved gastric emptying T½ and percent meal retention. Improved difficulty in relaxing the anal sphincter and Bristol stool scale scores. | oatext.com |
| Retrospective study | Patients with neurodegenerative parkinsonism and constipation | Both prucalopride and linaclotide improved bowel movement frequency. | nih.gov |
| Animal study (MPTP-induced PD mouse model) | Mice | Prucalopride improved motor deficits, ameliorated intestinal barrier impairment, and increased dopamine levels. | nih.gov |
Clinical Safety and Tolerability Profile of Prucalopride Succinate
Characterization of Common Treatment-Emergent Adverse Events
The most frequently reported treatment-emergent adverse events (TEAEs) associated with prucalopride (B966) succinate (B1194679) are primarily gastrointestinal and neurological. researchgate.neteuropa.eueuropa.euhpra.ie An integrated analysis of 17 double-blind, placebo-controlled studies involving approximately 3,300 patients with chronic constipation revealed that the most common adverse reactions are headache, nausea, diarrhea, and abdominal pain. europa.euhpra.ie
These adverse events are most prominent on the first day of treatment and typically mild to moderate in intensity, often subsiding within a few days of continued therapy. researchgate.neteuropa.eunih.gov After the initial day of treatment, the frequency of most common adverse reactions, with the exception of nausea and diarrhea, becomes similar to that of the placebo group. europa.eueuropa.eu
An integrated analysis of four phase III trials showed that while prucalopride treatment was significantly associated with diarrhea, headache, and nausea compared to placebo, the difference in prevalence of these TEAEs greatly diminished after the first day. nih.gov Interestingly, this analysis also highlighted racial differences in the reporting of TEAEs, with Asian patients reporting a higher frequency of diarrhea but a lower frequency of headache, abdominal pain, and nausea compared to non-Asian patients. researchgate.netnih.gov
The following table summarizes the incidence of the most frequently reported TEAEs in clinical trials.
| Adverse Event | Incidence in Prucalopride Group | Note |
| Headache | 17.8% - 22% | Onset often within the first 2 days of treatment, with symptoms typically resolving within a few days for a majority of patients. europa.eufda.govuptodateonline.ir |
| Nausea | 13.7% - 17% | More frequent at the start of therapy. europa.euuptodateonline.ir |
| Diarrhea | 12.0% - 13.0% | More prominent on the first day of treatment. researchgate.neteuropa.eunice.org.uk |
| Abdominal Pain | 12.0% - 13.7% | Occurs predominantly at the start of therapy. europa.euuptodateonline.ir |
Cardiovascular Safety Assessments (e.g., QT Interval Prolongation, Palpitations)
Extensive cardiovascular safety assessments have been conducted for prucalopride, a crucial consideration given the history of cardiovascular concerns with older, less selective 5-HT4 receptor agonists like cisapride (B12094). nih.govnih.gov
A thorough QT study, designed in accordance with ICH E14 guidelines, evaluated the effects of therapeutic (2 mg) and supratherapeutic (10 mg) doses of prucalopride on the QT interval in healthy volunteers. europa.euhpra.ienih.gov The study found no clinically significant differences in the corrected QT interval (QTc) between prucalopride and placebo at either dose. europa.eunih.gov The upper limits of the 90% confidence interval for the difference in QTcSS change from baseline were all below the 10 ms (B15284909) regulatory threshold. nih.gov Furthermore, no subjects experienced QTc values exceeding 450 ms or an increase of more than 60 ms following prucalopride administration. nih.gov These findings confirmed the results of two previous placebo-controlled QT studies. europa.euhpra.ie
In double-blind clinical studies, the incidence of QT-related adverse events and ventricular arrhythmias was low and comparable to placebo. europa.eu While palpitations have been reported, the incidence was low (0.7% in the placebo group and 1% in the prucalopride group) and similar between treatment arms. europa.eueuropa.euuptodateonline.ir Patients are advised to discuss any new onset of palpitations with their physician. hpra.ieeuropa.eu
Analysis of cardiovascular safety endpoints from five phase 3 studies involving 1,750 patients did not reveal any trends in cardiovascular adverse events, electrocardiogram parameters, or blood pressure. nih.gov A real-world European cardiovascular safety study comparing 5,715 patients on prucalopride with 29,372 on polyethylene (B3416737) glycol 3350 found no evidence of an increased risk of major adverse cardiovascular events with prucalopride. researchgate.net
Neurological and Psychiatric Adverse Event Analysis (e.g., Headache, Dizziness, Suicidal Ideation)
Neurological and psychiatric adverse events have been reported with prucalopride use. Headache is the most common neurological side effect, reported in approximately 17.8% to 22% of patients in clinical trials. europa.euhpra.ieuptodateonline.ir The onset of headache is often within the first two days of treatment and typically resolves within a few days for most patients. fda.gov Dizziness has also been reported, with an incidence of around 4%. uptodateonline.ir Both dizziness and fatigue have been observed, particularly on the first day of treatment, which may affect the ability to drive or operate machinery. medsafe.govt.nzmedsafe.govt.nz
More serious, though less common, psychiatric adverse events have been noted. In clinical trials, there were reports of suicidal ideation and suicide attempts. fda.govnps.org.au Post-marketing surveillance has also identified cases of suicidal ideation and behavior, as well as self-injurious ideation and new onset or worsening of depression, within the first few weeks of starting prucalopride. fda.gov A causal link between prucalopride treatment and an increased risk of suicidal ideation and behavior has not been definitively established. fda.gov Patients are advised to be monitored for any unusual changes in mood or behavior and to discontinue the medication and contact their healthcare provider if such symptoms emerge. fda.gov
A case report described a 61-year-old woman who experienced life-threatening neurological effects, including visual hallucinations, loss of balance and memory, disorientation, exhaustion, and suicidal ideation, a few hours after taking a therapeutic dose of prucalopride. nih.gov The report suggests a 'possible' relationship between the drug and these events, although it notes the absence of other similar reports suggests such reactions are rare. nih.gov The potential mechanisms for these effects are hypothesized to involve serotonin's role in psychic symptoms, and possible interactions with dopaminergic and GABAergic systems. farmacovigilanza.eu
Gastrointestinal Adverse Events and Their Temporal Profile
Gastrointestinal adverse events are among the most common side effects associated with prucalopride, particularly at the beginning of treatment. researchgate.neteuropa.eueuropa.eu The most frequently reported gastrointestinal symptoms are abdominal pain, nausea, and diarrhea. europa.euhpra.ie
The temporal profile of these events is a key characteristic. The majority of these adverse reactions occur on the first day of therapy and usually resolve within a few days with continued treatment. researchgate.neteuropa.eunih.gov After the first day, the incidence of these events, with the exception of nausea and diarrhea, becomes comparable to that of the placebo group. europa.eueuropa.eu Nausea and diarrhea may persist more frequently with prucalopride, but the difference in incidence compared to placebo becomes less pronounced over time. europa.eueuropa.eu
An integrated analysis of four phase III clinical trials provided a detailed look at the onset of these events. On day 1, abdominal pain, diarrhea, headache, and nausea were more commonly reported in the prucalopride group compared to placebo. nih.gov After day 1, the incidence of all these TEAEs, except for diarrhea, was comparable between the prucalopride and placebo groups. nih.gov
The following table details the incidence of common gastrointestinal adverse events:
| Adverse Event | Incidence | Temporal Profile |
| Abdominal Pain | 13.7% | Predominantly at the start of therapy. europa.eueuropa.eu |
| Nausea | 13.7% | Predominantly at the start of therapy. europa.eueuropa.eu |
| Diarrhea | 12.0% | Predominantly at the start of therapy. europa.eueuropa.eu |
Clinical Investigations into Hyperprolactinemia
The potential for prucalopride to cause hyperprolactinemia has been a subject of investigation, primarily stemming from preclinical findings in rodents. europa.eu In female rats, prucalopride was shown to increase serum prolactin levels at certain doses. europa.eu Mechanistic studies suggested that this effect was likely due to an interaction between prucalopride and dopamine (B1211576) D2 receptors, leading to hyperprolactinemia and subsequent tumors in endocrine tissues in rodents. europa.euapotex.com
Safety Considerations in Special Populations (e.g., Elderly, Renal Impairment, Hepatic Impairment)
The safety profile of prucalopride has been evaluated in specific populations, with certain dose adjustments recommended based on age and organ function.
Renal Impairment: Prucalopride is substantially excreted by the kidneys, and the risk of adverse reactions may be greater in patients with impaired renal function. medsafe.govt.nzdrugs.com Plasma concentrations of prucalopride are higher in individuals with renal impairment. europa.eueuropa.eu Compared to subjects with normal renal function, a single 2 mg dose resulted in plasma concentrations that were on average 25% higher in mild renal impairment, 51% higher in moderate impairment, and 2.3 times higher in severe renal impairment. europa.eueuropa.eu A lower dose is recommended for patients with severe renal impairment. medsafe.govt.nzdrugs.com
Hepatic Impairment: For patients with hepatic impairment, a small pharmacokinetic study showed that the Cmax and AUC of prucalopride were on average 10-20% higher in those with moderate to severe impairment compared to healthy subjects. europa.eueuropa.eu While no dose adjustment is required for mild to moderate hepatic impairment, a lower starting dose may be considered for patients with severe hepatic impairment (Child-Pugh class C). europa.eumedsafe.govt.nz Caution is advised when prescribing to this group due to limited data. europa.eu
Assessment of Long-Term Safety and Potential for Rebound Phenomena or Dependency
Long-term safety data for prucalopride has been gathered from studies of up to 2.6 years. europa.eumedsafe.govt.nz A 24-week, double-blind, placebo-controlled study found the safety profile of prucalopride to be consistent with that observed in shorter 12-week studies. europa.euhpra.ie
Crucially, clinical studies have shown that prucalopride does not cause rebound phenomena upon cessation of treatment, nor does it appear to induce dependency. europa.euhpra.ieeuropa.eu This is an important characteristic for a medication intended for the management of a chronic condition. While long-term open-label studies suggest continued safety and efficacy, placebo-controlled efficacy data beyond 12 weeks is limited. europa.eumedsafe.govt.nz
Drug Drug Interaction Research Involving Prucalopride Succinate
Pharmacokinetic Interaction Potential Studies (e.g., CYP450 Enzyme System, P-glycoprotein)
Prucalopride (B966) is not extensively metabolized in the body. drugbank.comnih.gov In vitro studies have shown that human liver metabolism of prucalopride is very slow, with only minor amounts of metabolites found. wikipedia.orgeuropa.eu Consequently, metabolism is not the primary route of its elimination. wikipedia.orgeuropa.eu A large portion of the drug is excreted unchanged in the urine (approximately 60% of the administered dose) and to a lesser extent in the feces. wikipedia.org
CYP450 Enzyme System: In vitro studies using human liver microsomes have demonstrated that prucalopride does not inhibit CYP450 enzyme activities at therapeutically relevant concentrations. europa.euhpra.ie Furthermore, in vivo studies in rats showed no significant induction of CYP enzyme activities at dose levels significantly higher than the clinical exposure. europa.eu This low potential for CYP-mediated interactions means that prucalopride is not expected to affect the metabolism of co-administered drugs that are substrates for these enzymes. wikipedia.orgpharmaceutical-journal.com While prucalopride is a substrate for CYP3A4 in vitro, this is a minor metabolic pathway. medscape.comuspharmacist.com
P-glycoprotein (P-gp): In vitro data suggest that prucalopride is a weak substrate for P-glycoprotein (P-gp), an efflux transporter. hpra.ieeuropa.eu However, it is not considered an inhibitor of P-gp at clinically relevant concentrations. europa.euhpra.ie Co-administration with potent P-gp inhibitors, such as ketoconazole (B1673606), can increase prucalopride's systemic exposure. This is likely due to the inhibition of P-gp-mediated renal transport. europa.eudrugs.com It is theorized that inhibition of all transporters involved in the active secretion of prucalopride could potentially increase its exposure by up to 75%. europa.eu
Pharmacodynamic Interaction Considerations with Concomitant Medications
The prokinetic effects of prucalopride are a result of its agonist activity at 5-HT4 receptors, which leads to the release of acetylcholine (B1216132). europa.eu Therefore, medications that also affect cholinergic pathways can potentially interact with prucalopride.
Anticholinergic agents: Substances with atropine-like properties may reduce the 5-HT4 receptor-mediated effects of prucalopride. pharmaceutical-journal.comeuropa.eu
Acetylcholinesterase inhibitors: These compounds may potentiate the effects of prucalopride. europa.eupharmaceutical-journal.com
Caution is also advised when co-administering prucalopride with other medications that affect gastrointestinal motility, as this could alter its efficacy. patsnap.com
Specific Interaction Studies (e.g., Erythromycin (B1671065), Ketoconazole, Oral Contraceptives)
Several clinical studies have been conducted to evaluate the interaction of prucalopride with specific drugs.
| Interacting Drug | Effect on Prucalopride | Effect of Prucalopride on Interacting Drug | Clinical Significance |
| Erythromycin | No clinically relevant effect on prucalopride pharmacokinetics. europa.eumedsafe.govt.nz | A 30% increase in erythromycin plasma concentrations was observed. europa.euhpra.ie The mechanism for this is not fully understood but is thought to be related to the high variability in erythromycin's own kinetics. europa.eumedsafe.govt.nz | The increase in erythromycin exposure is considered unlikely to be clinically significant. nih.gov However, caution is advised as erythromycin can prolong the QT interval, and co-administration may increase this risk. ukclinicalpharmacy.org |
| Ketoconazole | A potent inhibitor of CYP3A4 and P-gp, ketoconazole (200 mg twice daily) increased the systemic exposure (AUC) of prucalopride by approximately 40%. europa.eudrugs.comhpra.ie This is likely due to the inhibition of P-gp-mediated renal transport. europa.eu | Not studied. | This effect is considered too small to be clinically relevant. europa.eudrugs.comhpra.ie |
| Oral Contraceptives (ethinyl estradiol (B170435) and norethisterone) | Not applicable. | No clinically important effect on the pharmacokinetics of the estrogen or progestin components. drugs.comnih.gov | No clinically meaningful interaction. nih.gov However, in cases of severe diarrhea caused by prucalopride, the efficacy of oral contraceptives may be reduced, and an additional contraceptive method is recommended. hpra.ieeuropa.eu |
Studies have also shown no clinically relevant pharmacokinetic interactions between prucalopride and warfarin, digoxin, alcohol, and paroxetine. europa.euhpra.ie Similarly, therapeutic doses of probenecid (B1678239) and cimetidine (B194882) did not affect the pharmacokinetics of prucalopride. europa.eu
Considerations for Medications Affecting Electrolyte Balance or QT Interval
QT Interval: Thorough QT studies have been conducted to assess the effect of prucalopride on cardiac repolarization. europa.eunih.gov These studies, performed at both therapeutic (2 mg) and supratherapeutic (10 mg) doses, did not show any clinically significant prolongation of the QT interval compared to placebo. europa.eunih.govnih.gov The incidence of QT-related adverse events in clinical trials was low and comparable to placebo. europa.eu While earlier, less selective 5-HT4 agonists were associated with cardiovascular events, prucalopride's high selectivity for the 5-HT4 receptor minimizes its interaction with other receptors, such as the hERG potassium channel, which is implicated in QT prolongation. wikipedia.orgnih.gov Interaction with the hERG channel only occurs at concentrations that are at least 150 times higher than the therapeutic dose. nih.gov Despite the low risk, caution is advised when prescribing prucalopride to patients receiving other drugs known to prolong the QTc interval. europa.eupatsnap.com
Electrolyte Balance: Extensive fluid loss resulting from severe diarrhea or vomiting, which can be a side effect of prucalopride, may lead to electrolyte disturbances. europa.eu Therefore, caution should be exercised when using prucalopride with medications that can cause electrolyte imbalances, such as diuretics. patsnap.com Correction of electrolyte disturbances may be necessary in cases of severe fluid loss. europa.eu
Analytical and Formulation Research of Prucalopride Succinate
Bioanalytical Method Development and Validation for Biological Samples (e.g., HPLC-UV, UPLC-MS)
The accurate quantification of prucalopride (B966) in biological matrices is essential for pharmacokinetic and bioequivalence studies. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have been developed and validated for this purpose.
Research has focused on creating simple, rapid, and reliable methods for measuring prucalopride concentrations in human plasma. jchr.orgjchr.org A common approach involves protein precipitation to extract the drug from the plasma sample, followed by chromatographic separation and detection. jchr.org For instance, one HPLC-UV method utilized a BDS Hypersil C8 column with a mobile phase of Methanol and 0.1% Formic Acid (80:20 v/v) at a flow rate of 1.0 mL/min, with detection at 276 nm. jchr.orgjchr.org This method demonstrated excellent linearity over a concentration range of 0.05 to 0.5 µg/mL and a low limit of quantification (LLOQ) of 0.05 µg/mL, indicating high sensitivity. jchr.orgjchr.org
Another RP-HPLC method was developed using a KROMASIL C18 column with a mobile phase of Potassium dihydrogen orthophosphate buffer (pH 3.7) and Methanol (60:40 v/v). jipbs.com Detection was carried out at 225 nm, and the method showed linearity in the range of 50-150 µg/mL. jipbs.com
For higher sensitivity, UPLC-MS/MS (B15284909) methods are employed. One such method for quantification in human plasma used a liquid-liquid extraction technique for sample preparation and achieved separation on a Kromasil C18 column. ejournal.by The method demonstrated linearity from 50 to 12,000 pg/mL, offering a significant advantage for studies requiring detection of very low concentrations. ejournal.by Another UPLC-MS method quantified prucalopride in plasma using electrospray ionization in negative ion mode, with a linear range of 0.05–5.00 ng/mL. frontiersin.org These validated bioanalytical methods are crucial for the proper evaluation and interpretation of bioavailability, bioequivalence, and pharmacokinetic studies. jchr.org
| Parameter | HPLC-UV Method 1 | RP-HPLC Method 2 | UPLC-MS/MS Method |
| Matrix | Human Plasma | Bulk/Tablet | Human Plasma |
| Column | BDS Hypersil C8 (250 × 4.6 mm, 5 µ) jchr.orgjchr.org | KROMASIL C18 jipbs.com | Kromasil C18 ejournal.by |
| Mobile Phase | Methanol: 0.1% Formic Acid (80:20 v/v) jchr.orgjchr.org | Potassium dihydrogen orthophosphate (pH 3.7): Methanol (60:40 v/v) jipbs.com | Methanol: 5 mM Ammonium Formate in 0.1% Formic Acid (80:20 v/v) ejournal.by |
| Flow Rate | 1.0 mL/min jchr.orgjchr.org | 1.0 mL/min jipbs.com | 1.0 mL/min ejournal.by |
| Detection | UV at 276 nm jchr.orgjchr.org | UV at 225 nm jipbs.com | MS/MS (m/z 368.0 to 196.0) ejournal.by |
| Linearity Range | 0.05 - 0.5 µg/mL jchr.orgjchr.org | 50 - 150 µg/mL jipbs.com | 50 - 12,000 pg/mL ejournal.by |
| Retention Time | Not Specified | 3.24 min jipbs.com | 2.20 min (run time) ejournal.by |
Pharmaceutical Formulation Development and Characterization (e.g., Tablet Properties, Dissolution Testing)
The development of prucalopride succinate (B1194679) formulations primarily involves creating stable, effective oral dosage forms. Prucalopride is classified as having high solubility and high permeability (BCS Class I). europa.eu The solubility, however, is significantly pH-dependent, being high in acidic conditions and decreasing as pH rises. europa.eupharmacyjournal.info
Standard formulations are film-coated tablets prepared via a direct compression process. europa.eu Common excipients include lactose (B1674315) monohydrate, microcrystalline cellulose, colloidal silicon dioxide, and magnesium stearate. europa.eugeneesmiddeleninformatiebank.nl The development process identifies critical parameters and in-process controls to ensure consistent tablet characteristics. europa.eu The particle size of prucalopride succinate has been studied, and within specified ranges, it was found not to be critical for blend flowability or content uniformity of the final tablets. europa.eu
Dissolution testing is a key quality control parameter. Due to the drug's high solubility in acidic media, dissolution methods are often developed using acidic buffers. europa.eu One established method uses a paddle apparatus (Apparatus 2) with 500 mL of 0.1 N HCl as the medium, a speed of 50 rpm, and a time point of 30 minutes, with a requirement of not less than 80% of the drug dissolved. giwmscdntwo.gov.np Research into developing a more discriminative dissolution method for this BCS Class 2 drug (as classified in one study due to its pH-dependent solubility) identified optimal conditions as using a pH 4.5 acetate (B1210297) buffer (900 mL) in Apparatus 2 at 100 rpm. pharmacyjournal.info This methodical approach helps in selecting the ideal formulation and manufacturing process. pharmacyjournal.info
Beyond conventional tablets, novel formulations like oral fast-dissolving films (OFDF) have been explored. ijcrt.org These films, prepared by a solvent casting method using polymers like HPMC E15 as a film-forming agent and PEG 400 as a plasticizer, are designed to dissolve rapidly in the mouth. ijcrt.org An optimized formulation released over 93% of the drug within 15 minutes. ijcrt.org
| Parameter | Dissolution Method 1 | Dissolution Method 2 (Discriminative) |
| Apparatus | Paddle (Apparatus 2) giwmscdntwo.gov.np | Paddle (Apparatus 2) pharmacyjournal.info |
| Medium | 0.1 N HCl giwmscdntwo.gov.np | Acetate Buffer (pH 4.5) pharmacyjournal.info |
| Volume | 500 mL giwmscdntwo.gov.np | 900 mL pharmacyjournal.info |
| Speed | 50 rpm giwmscdntwo.gov.np | 100 rpm pharmacyjournal.info |
| Time | 30 minutes giwmscdntwo.gov.np | 30 minutes (target for >80% release) pharmacyjournal.info |
| Acceptance Criterion | NLT 80% (Q) of stated amount dissolved giwmscdntwo.gov.np | Profile showing ~80% drug release in 30 mins pharmacyjournal.info |
Bioequivalence Studies of Generic and Reference Formulations
To ensure that generic versions of this compound perform identically to the originator product (Resolor®), rigorous bioequivalence studies are conducted. These studies are typically designed as randomized, open-label, two-period, crossover trials in healthy subjects under both fasting and fed conditions. nih.govfrontiersin.orgnih.gov
In these studies, subjects receive a single dose of the test (generic) formulation and the reference (branded) formulation, with a washout period in between. nih.gov Blood samples are collected over a period of up to 72-96 hours post-dose to determine the plasma concentration of prucalopride over time. frontiersin.orgnih.gov Key pharmacokinetic (PK) parameters are calculated, including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-∞). nih.govnih.gov
Multiple studies have concluded that generic prucalopride tablets are bioequivalent to the reference formulation. nih.govnih.govfrontiersin.org The results consistently show that the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the standard acceptance range of 80.00% to 125.00%. nih.govfrontiersin.orgnih.gov For example, one study in healthy Chinese women found no significant differences in the key PK parameters between the test and reference products in either fasted or fed states. nih.gov Both formulations were also found to have comparable and well-tolerated safety profiles. nih.govnih.gov Based on these findings, which may include a biowaiver for different strengths based on BCS classification and rapid dissolution, generic versions have been approved by regulatory authorities. geneesmiddeleninformatiebank.nlfda.gov
| Pharmacokinetic Parameter | State | Test Formulation (Generic) nih.gov | Reference Formulation (Branded) nih.gov | 90% CI frontiersin.org |
| Cmax (ng/mL) | Fasted | 3.00 ± 0.67 | 2.94 ± 0.61 | 97.43% (90.72%–104.66%) |
| AUC0-t (ng·h/mL) | Fasted | 56.55 ± 8.38 | 56.28 ± 7.70 | 100.86% (98.15%–103.65%) |
| AUC0-∞ (ng·h/mL) | Fasted | 58.64 ± 8.52 | 58.55 ± 8.01 | 101.27% (98.51%–104.11%) |
| Cmax (ng/mL) | Fed | 2.50 ± 0.54 | 2.54 ± 0.53 | 98.70% (91.84%–106.08%) |
| AUC0-t (ng·h/mL) | Fed | 57.06 ± 10.43 | 56.26 ± 9.38 | 101.42% (98.71%–104.21%) |
| AUC0-∞ (ng·h/mL) | Fed | 59.43 ± 10.87 | 58.36 ± 9.87 | 101.83% (99.03%–104.71%) |
Values for Test and Reference formulations are presented as mean ± standard deviation.
Regulatory and Post Market Surveillance Aspects of Prucalopride Succinate
Global Regulatory Approvals and Historical Timelines
Prucalopride (B966) succinate (B1194679) has been approved for the treatment of chronic idiopathic constipation (CIC) in numerous countries, with a regulatory history that spans over a decade. The European Medicines Agency (EMA) was the first major regulatory body to approve the drug in 2009. This was followed by approvals in other key markets, including Canada, Australia, and the United States. The brand names for prucalopride succinate vary by region, with Resolor® and Resotran® being common in Europe and Canada, and Motegrity® in the United States.
Global Regulatory Approval Timeline for this compound
| Regulatory Agency | Country/Region | Brand Name | Approval Date |
|---|---|---|---|
| European Medicines Agency (EMA) | European Union | Resolor® | October 15, 2009 |
| Health Canada | Canada | Resotran® | December 7, 2011 |
| Therapeutic Goods Administration (TGA) | Australia | Resotrans® | November 18, 2011 |
Initially, the approval in the European Union was for the symptomatic treatment of chronic constipation in women for whom laxatives fail to provide adequate relief. nih.gov This indication was later expanded to include all adults. nih.gov In Canada, the initial indication was also for the treatment of chronic idiopathic constipation in adult female patients. centerwatch.com The approval in the United States was for the treatment of CIC in adults. drugs.com
Evolution of Drug Development Programs and Pivotal Trials Leading to Approval
The approval of this compound was supported by a robust drug development program that included several large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials. These studies were designed to evaluate the efficacy and safety of prucalopride in adult patients with chronic constipation.
The primary efficacy endpoint in these pivotal trials was the proportion of patients who achieved an average of three or more spontaneous complete bowel movements (SCBMs) per week over a 12-week treatment period. clinicaltrials.govnih.gov Secondary endpoints often included improvements in a range of stool, abdominal, and rectal symptoms, as well as patient satisfaction and quality of life, which were assessed using validated instruments like the Patient Assessment of Constipation–Symptoms (PAC-SYM) and Patient Assessment of Constipation–Quality of Life (PAC-QOL) questionnaires. ijbcp.com
An integrated analysis of six large, randomized, controlled clinical trials, including five Phase III trials and one Phase IV trial, demonstrated the efficacy and safety of prucalopride in both men and women with chronic constipation. clinicaltrials.gov The results showed that a significantly higher percentage of patients in the prucalopride group (27.8%) achieved the primary efficacy endpoint compared to the placebo group (13.2%). clinicaltrials.gov
The key pivotal trials that formed the basis of the regulatory submissions in major markets are summarized below.
Pivotal Phase III Clinical Trials of this compound for Chronic Constipation
| Trial Identifier | Region(s) | Key Findings |
|---|---|---|
| PRU-INT-6 | Europe, North America, Australia, South Africa | Demonstrated that prucalopride (2 mg and 4 mg) was significantly more effective than placebo in increasing the number of SCBMs per week. centerwatch.comijbcp.com |
| PRU-USA-11 | United States | Confirmed the efficacy of prucalopride over placebo, with a higher proportion of patients achieving ≥3 SCBMs per week. centerwatch.comijbcp.com |
| PRU-USA-13 | United States | Further supported the superiority of prucalopride compared to placebo in treating chronic constipation. centerwatch.comijbcp.com |
| PRU-CRC-3001 | Asia-Pacific | Showed that prucalopride 2 mg was significantly more effective than placebo in an Asian patient population. centerwatch.com |
These trials consistently showed that prucalopride was superior to placebo in normalizing bowel function and improving constipation-related symptoms. nih.govnih.govijbcp.com The data from these studies were crucial in establishing the benefit-risk profile of prucalopride and securing its approval for the treatment of chronic constipation.
Post-Market Surveillance and Real-World Evidence Generation
Following its approval, this compound has been subject to ongoing post-market surveillance to monitor its long-term safety and effectiveness in a broader, real-world patient population. These activities include observational studies, analysis of healthcare databases, and specific post-marketing safety studies.
A significant area of focus for post-market surveillance has been the cardiovascular safety of prucalopride, given the history of cardiovascular concerns with older, less selective 5-HT4 receptor agonists. A large, population-based, retrospective, observational cohort study using European healthcare databases was conducted to assess the cardiovascular safety of prucalopride. drugs.comapotex.com This study compared new users of prucalopride (N=5,715) with new users of polyethylene (B3416737) glycol 3350 (PEG) (N=29,372) and found no evidence of an increased risk of major adverse cardiovascular events (MACE) with prucalopride. drugs.comnih.govrtihs.org The standardized incidence rate ratio for MACE was 0.64 (95% confidence interval 0.36–1.14), which did not indicate an increased risk. nih.govrtihs.org
In addition to cardiovascular safety, other post-marketing studies have provided further insights into the use of prucalopride in clinical practice. A prospective, non-interventional post-marketing surveillance study conducted in Korea between 2012 and 2018 in 601 patients confirmed the favorable safety and efficacy profile of prucalopride in a real-world setting. kjg.or.kr The study reported that 72.7% of patients experienced an improvement in their chronic constipation. kjg.or.kr
Furthermore, real-world data from the United States has been analyzed to understand treatment persistence and adherence. A retrospective cohort study using the IBM MarketScan database found that patients treated with prucalopride had a significantly longer treatment duration and higher adherence rates compared to other prescription medications for chronic idiopathic constipation like lubiprostone (B194865), linaclotide (B608579), and plecanatide. nih.gov Another observational study in the US using claims data from 690 patients suggested that prucalopride may be associated with improved constipation-related symptoms and complications six months after starting treatment. nih.gov
To address the safety of prucalopride use during pregnancy, a post-marketing surveillance study is currently underway in the United States and Canada. clinicaltrials.gov This non-interventional study is collecting data on pregnant women with chronic idiopathic constipation who have been exposed to prucalopride to evaluate maternal and infant outcomes. clinicaltrials.gov
These post-market surveillance activities and the generation of real-world evidence are critical for providing a more complete understanding of the long-term safety and effectiveness of this compound in a diverse patient population.
Future Directions and Unanswered Questions in Prucalopride Succinate Research
Expansion of Therapeutic Indications and Patient Subgroup Targeting
The selective 5-HT₄ receptor agonist activity of prucalopride (B966) suggests its potential utility beyond its current primary indication for chronic idiopathic constipation (CIC). Future research is actively exploring its application in other gastrointestinal motility disorders and targeting specific patient populations who may benefit from its prokinetic action.
New Therapeutic Indications:
Gastroparesis: Prucalopride has shown potential in treating gastroparesis, a condition characterized by delayed gastric emptying. nih.gov Studies suggest it may be particularly helpful for patients who suffer from both gastroparesis and chronic constipation. nih.gov Research indicates that prucalopride accelerates gastric, small bowel, and colonic transit in constipated patients. nih.gov
Postoperative Ileus and Chronic Intestinal Pseudo-obstruction (CIPO): Evidence suggests prucalopride may be effective in reducing symptoms of postoperative ileus and CIPO in adults, conditions marked by impaired gut motility.
Feeding Intolerance in Critical Illness: A recent study compared enteral prucalopride with intravenous metoclopramide (B1676508) for feeding intolerance in critically ill patients. The findings suggested that prucalopride may be more effective than metoclopramide as a prokinetic agent in this context, with a significant difference in the daily percentage of caloric intake favoring the prucalopride group. frontiersin.org
Targeting Patient Subgroups: Initial approvals for prucalopride were often focused on women with chronic constipation in whom laxatives failed to provide adequate relief. nih.gov However, research has expanded to include other demographics, revealing efficacy in broader populations.
Male Patients: A multicenter trial in men with chronic constipation found prucalopride to be significantly more effective than placebo, with 38% of prucalopride-treated patients achieving the primary endpoint compared to 17.7% in the placebo group. nih.gov
Elderly Patients: In a placebo-controlled trial involving patients aged 65 and older, prucalopride demonstrated beneficial effects on bowel function, symptoms, and quality of life. nih.gov
Ethnic and Racial Subgroups: Pooled data analysis has shown that prucalopride is efficacious in both Asian and non-Asian women. gutnliver.org While effective in both groups, some differences in the prevalence of treatment-emergent adverse events have been noted, with Asian patients more likely to experience diarrhea but less likely to develop abdominal pain, headache, and nausea compared to non-Asian patients. gutnliver.org
Transit Time Subgroups: A key area for patient targeting is based on physiological characteristics. One study noted that the beneficial effect of prucalopride on whole gut transit was particularly evident in patients with slow transit constipation. tandfonline.com This suggests that colonic transit time, measured using techniques like radio-opaque markers, could serve as a predictive factor for treatment success. nih.govresearchgate.net
| Potential Indication | Key Research Finding | Patient Population |
|---|---|---|
| Gastroparesis | Accelerates gastric, small bowel, and colonic transit in constipated patients. nih.gov May be particularly useful for patients with concurrent gastroparesis and constipation. nih.gov | Adults with gastroparesis |
| Postoperative Ileus / CIPO | Evidence suggests effectiveness in reducing symptoms. | Adults with postoperative ileus or Chronic Intestinal Pseudo-obstruction |
| Feeding Intolerance (Critical Care) | Appears more effective than IV metoclopramide in improving caloric intake. frontiersin.org | Critically ill patients |
| Chronic Constipation (Expanded) | Demonstrated efficacy in male patients and the elderly. nih.gov | Male and elderly patients with CIC |
Comparative Effectiveness and Safety Research with Novel Therapeutic Agents
Prucalopride was a first-in-class agent, but the therapeutic landscape for chronic constipation now includes other novel drugs with different mechanisms of action, primarily intestinal secretagogues. nih.gov These include the chloride channel activator lubiprostone (B194865) and guanylate cyclase-C agonists like linaclotide (B608579) and plecanatide. nih.govconsensus.app Future research is focused on head-to-head comparisons to determine the relative efficacy and positioning of these agents in treatment algorithms.
A network meta-analysis that compared prucalopride with lubiprostone, linaclotide, and other agents observed that these drugs had comparable efficacy for endpoints such as achieving at least three complete spontaneous bowel movements (CSBMs) per week. nih.gov However, another meta-analysis specifically identified prucalopride as the most effective treatment for achieving ≥3 CSBMs per week at the 12-week mark, particularly in trials that recruited patients who had previously not responded to laxatives. researchgate.net This suggests prucalopride is a highly efficacious option for this patient group. researchgate.net
When comparing prucalopride with an older prokinetic, metoclopramide, for feeding intolerance, prucalopride was not only potentially more effective but also had a different safety profile, with QT prolongation reported only in the metoclopramide group. frontiersin.org The high selectivity of prucalopride for the 5-HT₄ receptor is believed to minimize the potential for cardiac side effects that affected earlier, less selective serotonergic agents. researchgate.netresearchgate.net
| Compound | Mechanism of Action | Comparative Efficacy Notes |
|---|---|---|
| Prucalopride | Selective 5-HT₄ Receptor Agonist (Prokinetic) nih.gov | Ranked first for efficacy at 12 weeks in laxative-refractory patients in a network meta-analysis. researchgate.net |
| Lubiprostone | Chloride Channel (ClC-2) Activator (Secretagogue) nih.gov | Shown to be efficacious and safe; increases intestinal fluid secretion. nih.gov |
| Linaclotide | Guanylate Cyclase-C Agonist (Secretagogue) nih.gov | Ranked first in efficacy for an FDA-recommended endpoint for IBS-C in one network meta-analysis. |
| Plecanatide | Guanylate Cyclase-C Agonist (Secretagogue) consensus.app | Considered effective and well-tolerated with a similar mechanism to linaclotide. consensus.app |
| Tenapanor | NHE3 Inhibitor nih.gov | A newer agent that has met primary endpoints in Phase 3 trials for IBS-C. nih.gov |
Further Elucidation of Long-Term Effects on Enteric Nervous System Homeostasis
A critical area for future research is the long-term impact of prucalopride on the structure and function of the enteric nervous system (ENS). While some constipation treatments have raised concerns about the potential for long-term damage to the ENS, preclinical evidence for prucalopride suggests a potentially beneficial or even regenerative effect.
Studies in diabetic rats have indicated that prucalopride may improve intestinal motility not just by stimulating contractions, but by actively promoting the regeneration of the enteric nervous system. researchgate.net Research has shown that prucalopride can promote the differentiation of colonic neural stem cells. This neurogenic effect is thought to be mediated through its primary target, the 5-HT₄ receptor, which plays an important role in the growth and maintenance of enteric nerves. researchgate.net In animal models, prucalopride treatment was associated with an increase in the number of enteric neural stem cells and neurons. researchgate.net
These findings open up significant unanswered questions for human studies:
Does the neurogenic effect observed in animal models translate to humans?
Could long-term treatment with prucalopride lead to a restoration of ENS homeostasis, potentially reducing reliance on the drug over time?
What are the precise molecular pathways through which 5-HT₄ receptor activation by prucalopride promotes neural regeneration and survival?
Answering these questions will be crucial for understanding the full, long-term therapeutic profile of prucalopride and its potential to modify the underlying pathophysiology of certain forms of chronic constipation.
Exploration of Personalized Medicine Approaches and Biomarkers for Response
A significant frontier in the use of prucalopride is the development of personalized medicine strategies to predict which patients are most likely to respond favorably to treatment. Currently, it is difficult to predict an individual's response. sath.nhs.uk However, research has begun to identify potential predictive factors and biomarkers.
Potential Biomarkers and Predictive Factors:
Physiological Biomarkers: As noted previously, baseline colonic transit time may be a key predictor. Subgroup analyses have suggested that patients with slow transit constipation experience a greater acceleration of whole gut transit with prucalopride. tandfonline.comresearchgate.net This indicates that transit studies could be used to select patients for therapy.
Demographic Factors: Pooled analyses have identified demographic factors that can predict the likelihood of certain treatment-emergent adverse events. Factors such as race (Asian vs. non-Asian), sex, and age were found to be predictive of the incidence of events like diarrhea, headache, and nausea. gutnliver.org This information can be used to better counsel patients before initiating therapy.
Metabolomic Biomarkers: Emerging research in metabolomics offers a promising avenue for discovering novel biomarkers. One study investigating laxative effects identified several metabolites, including L-arginine and taurine, that may be correlated with constipation physiology and treatment response. nih.gov While this research is in its early stages, it suggests that serum metabolite profiles could one day be used to predict the efficacy of prokinetic agents like prucalopride.
Genomic Biomarkers: The field of pharmacogenomics, which studies how genes affect a person's response to drugs, has yet to be extensively applied to prucalopride. Future research could investigate whether variations in the 5-HT₄ receptor gene or other genes involved in serotonin (B10506) signaling or drug metabolism could predict both efficacy and tolerability.
The ultimate goal is to move beyond a trial-and-error approach and use a combination of clinical, physiological, and molecular biomarkers to tailor treatment with prucalopride succinate to the individual patient. nih.gov
Q & A
Q. What ethical and methodological safeguards are essential for pediatric prucalopride trials?
- Methodological Answer : Adhere to FDA Pediatric Study Planning requirements, including assent forms and age-appropriate dosing (e.g., weight-tiered regimens). Use population pharmacokinetic (PopPK) modeling to account for developmental changes in drug clearance. Pre-register trials on ClinicalTrials.gov and include a Data Safety Monitoring Board (DSMB) .
Methodological Frameworks and Pitfalls
- For Mechanistic Studies : Combine patch-clamp electrophysiology (for 5-HT4 receptor activation) with calcium imaging in enteric neurons to dissect excitatory vs. inhibitory pathways .
- Avoiding Common Pitfalls :
- Contradictory Data : Predefine endpoints (primary/secondary) and use blinded adjudication committees for outcome assessment .
- Degradation Artifacts : Store prucalopride reference standards at -80°C under nitrogen to prevent succinate ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
